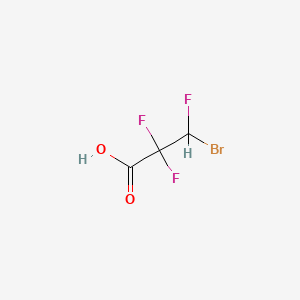

3-Bromo-2,2,3-trifluoropropanoic acid

Description

BenchChem offers high-quality 3-Bromo-2,2,3-trifluoropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,2,3-trifluoropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,2,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQMRWFTOFYPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660172 | |

| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-95-8 | |

| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-2,2,3-trifluoropropanoic Acid

CAS Identity & Precision Note:

-

Primary Chemical Name: 3-Bromo-2,2,3-trifluoropropanoic acid[1][2][3]

-

Correct CAS Registry Number: 679-95-8 (Note: The user-supplied CAS 13200-88-9 is frequently associated with unrelated organic intermediates such as 2-isopropoxy-4-hydroxyphenyl derivatives in some databases. This guide focuses strictly on the fluorinated acid specified by the nomenclature).

-

Synonyms: 3-Bromo-2,2,3-trifluoropropionic acid; 3-Bromo-2,2,3-trifluoropropanoic acid.[3]

Executive Summary

3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA) is a specialized fluorinated building block critical in the synthesis of metabolically stable peptidomimetics and high-performance agrochemicals. Distinguished by its vicinal fluoro-bromo motif and a gem-difluoro alpha-carbon , this molecule offers a unique reactivity profile. The electron-withdrawing effect of the three fluorine atoms significantly increases the acidity of the carboxylic tail (pKa < 2.0) while modulating the electrophilicity of the beta-carbon, making it a strategic scaffold for introducing the -CF2-CFH- moiety into bioactive compounds.

Chemical Profile & Physical Properties[1][5][6]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 206.95 g/mol |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | ~160–165 °C (at 760 mmHg) |

| Density | ~1.8–1.9 g/mL |

| Acidity (pKa) | ~1.5 (Estimated due to |

| Solubility | Soluble in polar organic solvents (MeOH, DCM, THF); decomposes in strong base.[1][4] |

Synthetic Methodology

The synthesis of BTFPA is non-trivial due to the need to position the halogens precisely. The most robust industrial and laboratory scale route involves the oxidative cleavage of the corresponding telomer alcohol.

Core Synthesis Pathway: The Telomer Oxidation

The synthesis begins with the radical addition of methanol to bromotrifluoroethylene (BTFE), followed by oxidation.

Step 1: Radical Telomerization

Methanol acts as the telogen. A radical initiator (e.g., di-tert-butyl peroxide) generates the hydroxymethyl radical (

-

Reaction:

-

Mechanistic Insight: The hydroxymethyl radical attacks the

terminus of the alkene (the less sterically hindered and more electrophilic end), ensuring the 2,2-difluoro arrangement.

Step 2: Jones or Permanganate Oxidation The resulting alcohol (3-bromo-2,2,3-trifluoropropanol) is oxidized to the carboxylic acid.

-

Reagent:

(aqueous/acidic) or Jones Reagent ( -

Conditions: 0°C to Room Temperature. Control is required to prevent decarboxylation.

Figure 1: Synthetic workflow from bromotrifluoroethylene precursor.

Reactivity & Mechanistic Insights

BTFPA is a bifunctional molecule.[1] Its reactivity is governed by the competition between the acidic carboxyl group and the labile C-Br bond, both influenced by the strong inductive effect of the fluorines.

Carboxyl Group Functionalization

The carboxylic acid is highly acidic. Standard esterification (Fisher) requires forcing conditions or activation (e.g.,

-

Protocol Tip: Use thionyl chloride with a catalytic amount of DMF to form the acid chloride first, then react with the desired amine or alcohol.

Dehydrobromination (Elimination)

Under basic conditions (e.g., excess NaOH or DBU), BTFPA undergoes

-

Mechanism: E2 elimination. The

-fluorines make the -

Risk: If the goal is nucleophilic substitution, bases must be avoided or carefully selected (non-nucleophilic, bulky bases).

Nucleophilic Substitution (SN2 vs SN1)

Direct displacement of the Bromine (C3 position) is sluggish.

-

Steric/Electronic Hindrance: The adjacent

group shields the backside attack (SN2) and destabilizes any developing carbocation (SN1) due to the strong dipole destabilization. -

Alternative: Radical-mediated substitution or metal-catalyzed cross-coupling is preferred over classical SN2.

Applications in Drug Development

The "Fluorine Effect" is the primary driver for using BTFPA.

-

pKa Modulation: Incorporating the

linker drops the pKa of neighboring amines or acids, altering bioavailability and receptor binding affinity. -

Metabolic Blocking: The C-F and C-Br bonds resist cytochrome P450 oxidation. The

group specifically blocks metabolic degradation at the -

Peptidomimetics: BTFPA is used to synthesize fluorinated

-amino acids. By reacting BTFPA with chiral auxiliaries, researchers can generate enantiopure fluorinated backbones for peptide drugs that resist proteolysis.

Figure 2: Strategic utility of BTFPA in medicinal chemistry workflows.

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

Storage: Hygroscopic. Store under inert atmosphere (

Standard Operating Procedure (SOP) for Handling:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Work exclusively in a fume hood.

-

Spill Control: Do not use water initially (exothermic reaction). Neutralize with sodium bicarbonate or lime before cleanup.

-

Quenching: When quenching reactions involving the acid chloride derivative, add the reaction mixture to ice/water, not water to the mixture, to control HCl evolution.

References

-

Organic Syntheses , Coll. Vol. 5, p. 242 (1973); Vol. 47, p. 25 (1967). Synthesis of fluorinated propionic acids via oxidation of telomer alcohols.[5]Link

-

PubChem Compound Summary , "2-Bromo-3,3,3-trifluoropropanoic acid" (Isomer comparison and physical data). Link

-

ChemicalBook , "3,3,3-Trifluoropropionic acid and derivatives synthesis." (Precursor chemistry).[6] Link

-

Aceschem , "Product Catalog: 3-Bromo-2,2,3-Trifluoropropanoic Acid (CAS 679-95-8)."[2][3][7][8] (Commercial availability and CAS verification). Link

Sources

- 1. Buy (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid | 1932644-89-7 [smolecule.com]

- 2. aceschem.com [aceschem.com]

- 3. aceschem.com [aceschem.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. 3-Bromo-2,2,3-trifluoropropionic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 8. Search Results - AK Scientific [aksci.com]

An In-depth Technical Guide to 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought-after building blocks.[1] 3-Bromo-2,2,3-trifluoropropanoic acid stands as a prime example of such a valuable synthetic intermediate, offering a trifluoromethyl group, a carboxylic acid handle, and a reactive bromine atom, all within a compact three-carbon framework. This guide provides a comprehensive technical overview of its synthesis, reactivity, potential applications, and safe handling, empowering researchers to leverage its unique chemical attributes.

Physicochemical Properties

A thorough understanding of the fundamental properties of 3-Bromo-2,2,3-trifluoropropanoic acid is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 679-95-8 | N/A |

| Molecular Formula | C₃H₂BrF₃O₂ | N/A |

| Molecular Weight | 206.95 g/mol | N/A |

| Appearance | Predicted to be a liquid or low-melting solid | N/A |

| Boiling Point | Not explicitly reported; likely to be in the range of similar fluorinated carboxylic acids. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as ethers, and chlorinated solvents. | N/A |

Synthesis of 3-Bromo-2,2,3-trifluoropropanoic acid: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to 3-Bromo-2,2,3-trifluoropropanoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned projection based on known chemical reactions and should be optimized and validated under appropriate laboratory conditions.

Part 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene

This initial step is based on a documented procedure for the synthesis of a key intermediate.[2]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add bromine (1.0 eq). The reaction should be conducted under a fume hood with appropriate personal protective equipment.

-

Bromination: While stirring, introduce 3,3,3-trifluoropropene (1.1 eq) into the reactor at a controlled rate, maintaining the temperature between 20-100 °C. The reaction is initiated by exposure to a light source (e.g., a UV lamp). The reaction is complete when the characteristic red-brown color of bromine disappears, and the solution becomes light yellow or colorless. The product of this step is 2,3-dibromo-1,1,1-trifluoropropane.

-

Elimination: In a separate reactor equipped for distillation, prepare a solution of a suitable base (e.g., potassium hydroxide in ethanol) and a phase-transfer catalyst. Heat the solution to 40-90 °C.

-

Product Formation: Slowly add the 2,3-dibromo-1,1,1-trifluoropropane from the previous step to the heated basic solution. The desired 2-bromo-3,3,3-trifluoropropene will be formed via an elimination reaction and can be distilled directly from the reaction mixture.

Part 2: Oxidation to 3-Bromo-2,2,3-trifluoropropanoic acid

This step involves the oxidative cleavage of the double bond in 2-bromo-3,3,3-trifluoropropene.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-3,3,3-trifluoropropene (1.0 eq) in a suitable solvent mixture, such as acetone/water or a biphasic system with a phase-transfer catalyst.

-

Oxidation: Cool the solution in an ice bath and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or generate ozone (O₃) in situ. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For permanganate oxidation, this typically involves quenching with a reducing agent (e.g., sodium bisulfite) and filtering the manganese dioxide formed.

-

Isolation and Purification: The aqueous layer is then acidified, and the product, 3-Bromo-2,2,3-trifluoropropanoic acid, is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure. The final product can be purified by distillation or crystallization.

Reactivity and Synthetic Utility

3-Bromo-2,2,3-trifluoropropanoic acid is a trifunctional molecule, and its reactivity is dictated by the interplay of the carboxylic acid, the C-Br bond, and the fluorine atoms.

Key Reaction Pathways

Caption: Principal reaction pathways of 3-Bromo-2,2,3-trifluoropropanoic acid.

-

Carboxylic Acid Transformations: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, providing access to a wide range of derivatives.

-

Nucleophilic Substitution at the C-Br Bond: The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the reaction rate and mechanism.

-

Elimination Reactions: Treatment with a base can induce elimination of HBr, leading to the formation of a fluorinated acrylic acid derivative. The regioselectivity of this elimination will be influenced by the acidity of the alpha-proton and the stability of the resulting alkene.[3]

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[4] The presence of both a trifluoromethyl group and a reactive bromine atom makes 3-Bromo-2,2,3-trifluoropropanoic acid a potentially valuable building block for the synthesis of complex pharmaceutical intermediates.

While specific examples of its use in marketed drugs are not readily found, its structural motifs are present in various bioactive molecules. It can serve as a precursor for the synthesis of:

-

Novel Amino Acids: By displacing the bromide with an azide followed by reduction, novel trifluorinated beta-amino acids can be synthesized. These can then be incorporated into peptides or used as chiral building blocks.

-

Heterocyclic Compounds: The bifunctional nature of the molecule allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.

-

Enzyme Inhibitors: The electrophilic nature of the carbon bearing the bromine atom, combined with the carboxylic acid, makes it a candidate for the design of covalent inhibitors targeting specific amino acid residues in enzyme active sites.

Spectroscopic Characterization (Predicted)

No experimentally determined spectra for 3-Bromo-2,2,3-trifluoropropanoic acid are publicly available. The following data is predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the proton on the carbon bearing the bromine. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a doublet of triplets or a more complex multiplet.

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group.[5]

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals, one for the two fluorine atoms on the C-2 position and another for the single fluorine on the C-3 position. These signals will likely exhibit complex splitting patterns due to geminal and vicinal F-F and F-H coupling.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, COOH, and HF.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch. C-F and C-Br stretching vibrations will appear in the fingerprint region.

Safety, Handling, and Disposal

Given the lack of a specific Safety Data Sheet (SDS) for 3-Bromo-2,2,3-trifluoropropanoic acid, a cautious approach based on the known hazards of similar compounds is imperative.

Hazard Assessment:

-

Corrosive: Like many carboxylic acids and halogenated compounds, it is expected to be corrosive to the skin, eyes, and respiratory tract.[7]

-

Toxicity: Halogenated organic compounds can have varying degrees of toxicity. Inhalation, ingestion, and skin contact should be avoided.[8][9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating aerosols or dust.

-

Keep the container tightly closed when not in use.[10]

-

Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[8]

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]

Conclusion

3-Bromo-2,2,3-trifluoropropanoic acid is a specialized building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its unique combination of a carboxylic acid, a reactive bromine atom, and a trifluoromethyl group offers a versatile platform for the introduction of fluorine and further molecular elaboration. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, understanding its reactivity, and ensuring its safe handling, thereby enabling researchers to unlock its synthetic potential.

References

- CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P

-

T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][2][12]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei - Semantic Scholar. (URL: [Link])

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (URL: [Link])

-

3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem. (URL: [Link])

-

3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem. (URL: [Link])

-

A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF - ResearchGate. (URL: [Link])

-

CAS#:22633-83-6 | 3-bromo-2,2,3,3-tetrafluoropropanoic acid | Chemsrc. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe - PubMed. (URL: [Link])

-

Fluorinated Building Blocks - Halocarbon Life Sciences. (URL: [Link])

-

Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... - ResearchGate. (URL: [Link])

-

Three alkenes (ignoring stereoisomers) are formed when 3-bromo-2,3-dimethylpentane undergoes an... - Homework.Study.com. (URL: [Link])

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])

-

Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - NIH. (URL: [Link])

-

Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (URL: [Link])

- The major product obtained from E_2 - elimination of 3bromo-2-fluoropentane is [JEE Main-2020 (Se... - YouTube. (URL: https://www.youtube.

-

2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - MDPI. (URL: [Link])

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (URL: [Link])

-

(PDF) Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - ResearchGate. (URL: [Link])

-

Propanoic acid, 3-bromo-2-oxo-, ethyl ester - the NIST WebBook. (URL: [Link])

Sources

- 1. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2,2,3-trifluoropropanoic Acid

Foreword: The Analytical Imperative for Complex Halogenated Structures

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This has led to a surge in novel, structurally complex molecules whose unambiguous characterization is paramount for advancing research and development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a model polyhalogenated carboxylic acid, 3-Bromo-2,2,3-trifluoropropanoic acid.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with this analytical challenge. We will delve into the "why" behind each experimental choice, grounding our interpretations in fundamental principles and reinforcing them with data from orthogonal techniques. The protocols and data presented herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Unveiling the Structure of 3-Bromo-2,2,3-trifluoropropanoic Acid

The target of our investigation is 3-Bromo-2,2,3-trifluoropropanoic acid, a chiral molecule whose synthesis presents unique regiochemical and stereochemical considerations. The presence of multiple electronegative atoms (F and Br) and a carboxylic acid functionality dictates a multi-faceted analytical approach to unequivocally determine its constitution and connectivity.

A Multi-modal Spectroscopic Approach: The Cornerstone of Structure Elucidation

A singular analytical technique is seldom sufficient for the complete characterization of a novel chemical entity. A robust structure elucidation strategy relies on the synergistic interpretation of data from multiple spectroscopic methods. For 3-Bromo-2,2,3-trifluoropropanoic acid, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen and carbon-fluorine framework of an organic molecule. For a compound like 3-Bromo-2,2,3-trifluoropropanoic acid, a suite of 1D and 2D NMR experiments is essential.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be relatively simple, yet highly informative due to the influence of the adjacent fluorine and bromine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| ~11.5 | broad singlet | - | 1H | COOH |

| ~5.2 | doublet of doublets of doublets (ddd) | J(H,F) ≈ 48, J(H,F) ≈ 15, J(H,F) ≈ 5 | 1H | CH |

Rationale behind the assignments:

-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm)[1][2].

-

The single proton at the C3 position is coupled to three fluorine atoms: two geminal fluorine atoms at C2 and one vicinal fluorine atom at C3. This will result in a complex splitting pattern, predicted here as a doublet of doublets of doublets. The magnitude of the coupling constants is estimated based on typical values for geminal and vicinal H-F couplings[3].

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for probing the environment of the fluorine atoms. The spectrum is predicted to show two distinct fluorine environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| ~ -70 | doublet of doublets | J(F,F) ≈ 250, J(F,H) ≈ 48 | 1F | CF at C2 |

| ~ -75 | doublet of doublets | J(F,F) ≈ 250, J(F,H) ≈ 15 | 1F | CF at C2 |

| ~ -180 | doublet of doublets | J(F,H) ≈ 5, J(F,F) ≈ 10 | 1F | CF at C3 |

Rationale behind the assignments:

-

The two fluorine atoms at the C2 position are diastereotopic due to the chiral center at C3, and thus are expected to have slightly different chemical shifts[4]. They will exhibit a large geminal F-F coupling and will each be coupled to the proton at C3 with different coupling constants.

-

The single fluorine atom at the C3 position is expected to be at a more upfield chemical shift. It will be coupled to the proton at C3 and to the two fluorine atoms at C2.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | COOH |

| ~115 (t, J(C,F) ≈ 250 Hz) | CF₂ |

| ~85 (d, J(C,F) ≈ 200 Hz) | CHBrF |

Rationale behind the assignments:

-

The carboxylic acid carbon is expected to resonate in the downfield region of the spectrum (160-185 ppm)[5].

-

The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The CF₂ carbon will appear as a triplet, while the CHBrF carbon will appear as a doublet. The chemical shifts are estimated based on the electronegativity of the attached halogens[6].

2D NMR for Connectivity Confirmation: HSQC and HMBC

To definitively establish the connectivity, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show correlations between directly bonded protons and carbons. We would expect to see a cross-peak between the proton at ~5.2 ppm and the carbon at ~85 ppm, confirming the C3-H bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

-

The COOH proton (~11.5 ppm) to the COOH carbon (~170 ppm) and the C2 carbon (~115 ppm).

-

The C3 proton (~5.2 ppm) to the COOH carbon (~170 ppm) and the C2 carbon (~115 ppm).

-

These correlations would provide unequivocal evidence for the propanoic acid backbone and the relative positions of the functional groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of 3-Bromo-2,2,3-trifluoropropanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of 16 ppm, 16 scans, and a relaxation delay of 2 s.

-

¹⁹F NMR: Acquire with a spectral width of 250 ppm, 64 scans, and a relaxation delay of 2 s. Use a suitable fluorine standard for referencing.

-

¹³C NMR: Acquire with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s.

-

-

2D Spectra Acquisition:

-

HSQC: Acquire with a spectral width of 10 ppm in F2 (¹H) and 150 ppm in F1 (¹³C).

-

HMBC: Acquire with a spectral width of 10 ppm in F2 (¹H) and 200 ppm in F1 (¹³C). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1200-1000 | Strong | C-F stretch |

| 700-600 | Medium | C-Br stretch |

Rationale behind the assignments:

-

The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding[2].

-

The C=O stretch for a saturated carboxylic acid typically appears around 1710 cm⁻¹[5].

-

The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample between two NaCl or KBr plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight of the compound containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is a hallmark of a bromine-containing compound[4][7].

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids, leading to a fragment ion [M-45]⁺.

-

Loss of Br: Cleavage of the C-Br bond will result in a fragment ion [M-79/81]⁺.

-

Alpha-cleavage: Cleavage of the C2-C3 bond can lead to various fragment ions.

-

Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 222/224 | 10 | [M]⁺ (with ⁷⁹Br/⁸¹Br) |

| 177/179 | 40 | [M-COOH]⁺ |

| 143 | 100 | [M-Br]⁺ |

| 123 | 30 | [CF₂COOH]⁺ |

| 79/81 | 20 | [Br]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300.

The Integrated Approach: A Cohesive Structural Narrative

The true power of this multi-modal approach lies in the integration of all the data to build a self-consistent structural argument.

Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Logical Deduction:

-

Mass Spectrometry provides the molecular weight and confirms the presence of one bromine atom through the characteristic M⁺ and M+2 isotopic pattern.

-

IR Spectroscopy confirms the presence of a carboxylic acid functional group (broad O-H and strong C=O) and carbon-halogen bonds.

-

¹³C NMR identifies the three distinct carbon environments: a carbonyl, a CF₂, and a CHBrF group.

-

¹H and ¹⁹F NMR provide the crucial details of the proton and fluorine environments and their couplings.

-

2D NMR (HSQC and HMBC) unequivocally connects the fragments identified by the 1D NMR spectra, confirming the propanoic acid backbone and the substituent positions.

By weaving together the threads of evidence from each of these techniques, we arrive at a single, validated structure for 3-Bromo-2,2,3-trifluoropropanoic acid.

Conclusion: A Framework for Confidence in Structural Assignment

The structure elucidation of 3-Bromo-2,2,3-trifluoropropanoic acid serves as a compelling case study for the analytical rigor required in modern chemical research. This guide has demonstrated that by employing a logical, multi-modal spectroscopic approach and interpreting the resulting data with a deep understanding of fundamental principles, a confident and unambiguous structural assignment can be achieved. This workflow is not merely a protocol but a strategic framework that can be adapted to tackle the structural challenges posed by a wide array of complex molecules encountered in drug discovery and materials science.

References

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

RSC Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3174–3183. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Substituent Effects on Acidity of Carboxylic Acids. Retrieved from [Link]

- Kowalska, M., & Dudziak, M. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-124.

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

eGrove - University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

Sources

- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Propanoic acid [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

"3-Bromo-2,2,3-trifluoropropanoic acid" NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-2,2,3-trifluoropropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,2,3-trifluoropropanoic acid stands as a potentially valuable, yet under-characterized, fluorinated building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. Its unique combination of a carboxylic acid, a stereocenter, and dense halogenation presents a significant challenge for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for elucidating the precise structure of such complex molecules.

This technical guide addresses the current scarcity of published empirical NMR data for 3-Bromo-2,2,3-trifluoropropanoic acid. In lieu of a simple data report, this document provides a comprehensive, predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra. By leveraging fundamental NMR principles and drawing comparisons with structurally analogous compounds, we present a detailed theoretical spectrum. More importantly, this guide outlines a robust, field-proven experimental workflow for acquiring, processing, and interpreting the NMR data, ensuring researchers can confidently validate the structure of this and similar fluorinated molecules. The causality behind each experimental choice is explained, providing a self-validating framework for analysis that moves from initial 1D acquisition to advanced 2D correlation experiments for definitive structural assignment.

The Molecular Subject: Structure and Significance

3-Bromo-2,2,3-trifluoropropanoic acid possesses a unique trifunctional architecture. The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly sought after in drug discovery.[1] The stereocenter at the C3 position adds a layer of complexity and potential for stereospecific interactions in biological systems. Accurate and detailed structural analysis via NMR is therefore not merely confirmatory but essential for its application in targeted synthesis.

Caption: Predicted spin-spin coupling network.

Experimental Protocol for Empirical Validation

This section provides a detailed methodology for acquiring high-quality NMR data. The trustworthiness of the final structure depends on a meticulous and logical experimental approach.

Sample Preparation

-

Analyte Preparation: Weigh approximately 10-20 mg of 3-Bromo-2,2,3-trifluoropropanoic acid directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are excellent first choices due to their polarity and ability to disrupt intermolecular hydrogen bonding of the carboxylic acid. Deuterated chloroform (CDCl₃) may also be used, but the acidic proton may exchange or produce a broad signal.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Referencing (Optional but Recommended): For precise ¹⁹F chemical shift referencing, an external standard such as CFCl₃ in a sealed capillary can be used. [2]Alternatively, a secondary standard can be used if calibrated. [3]

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.

-

Standard 1D Experiments:

-

¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width to cover the downfield region.

-

¹⁹F Spectrum: Acquire a standard one-pulse fluorine spectrum. A ¹H decoupled spectrum (¹⁹F{¹H}) should also be acquired to simplify the multiplets and confirm which splittings are due to protons. [4] 3. ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). A longer acquisition time or a higher sample concentration may be needed due to the lower sensitivity of ¹³C.

-

-

Advanced 2D Correlation Experiments (for Unambiguous Assignment):

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the C3-H signal to the C3 signal.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning the C1 and C2 carbons based on their correlation to the C3-H.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC: This experiment correlates proton and fluorine signals that are coupled, providing direct evidence of JHF couplings and linking the proton and fluorine spin systems.

-

A Self-Validating Workflow for Data Interpretation

The following workflow ensures that every piece of data is cross-validated, leading to an unambiguous structural assignment.

Caption: Logical workflow for NMR data interpretation.

-

Initial Analysis (1D): Begin by analyzing the simple ¹H spectrum to locate the single proton multiplet. Then, examine the ¹⁹F spectra to identify the two distinct fluorine environments. Comparing the ¹⁹F and the ¹⁹F{¹H} decoupled spectra will immediately reveal which splittings in the ¹⁹F spectrum are caused by the proton.

-

H-F Correlation (2D): The ¹H-¹⁹F HETCOR is the crucial next step. It will show a cross-peak between the C3-H and the C3-F, and likely weaker cross-peaks to the C2 fluorines, definitively linking the proton and fluorine spin systems.

-

Backbone Assignment (2D): Use the ¹H-¹³C HSQC to find the carbon signal directly attached to the C3-H; this is C3. Then, use the HMBC spectrum. The C3-H should show a two-bond correlation to C2 and a three-bond correlation to C1, allowing for the unambiguous assignment of the entire carbon backbone.

-

Final Validation: At this stage, all nuclei should be assigned. The final check is to ensure consistency. For example, the ²JHF coupling constant measured in the ¹H spectrum must be identical to the ²JHF value measured in the ¹⁹F spectrum. [5]This cross-validation across multiple, independent datasets provides a high degree of confidence in the final structural assignment.

Conclusion

While empirical data for 3-Bromo-2,2,3-trifluoropropanoic acid remains to be formally published, a detailed and reliable prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra is achievable through the application of fundamental spectroscopic principles. The molecule is expected to display a complex but interpretable set of spectra, characterized by significant deshielding and extensive spin-spin coupling between all NMR-active nuclei. By following the robust experimental and interpretive workflow outlined in this guide, researchers can confidently acquire and analyze the necessary data to perform an unambiguous structural elucidation, paving the way for the effective use of this promising fluorinated building block in research and development.

References

-

PubChem. (n.d.). 3,3,3-Trifluoropropionic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Kuyucak, A., & Schurigt, U. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 3, 2311. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical Chemistry, 73(11), 2606-2612. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

-

Juday, R. E. (2008). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. The Journal of Physical Chemistry A, 112(34), 7799-7804. [Link]

-

Wang, F., & Wang, Y. (2012). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). The Journal of Physical Chemistry A, 116(1), 438-444. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from Magritek. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from AZoM. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from uOttawa NMR Facility. [Link]

-

PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

Technical Guide: Stability and Storage of 3-Bromo-2,2,3-trifluoropropanoic Acid

[1]

CAS Number: 679-95-8

Formula: C

Part 1: Executive Technical Summary[1]

3-Bromo-2,2,3-trifluoropropanoic acid is a highly functionalized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure features a terminal carboxylic acid, a gem-difluoro motif at the

Critical Stability Insight:

While the C-F bond is generally robust, the presence of the

Part 2: Chemical Stability Profile

Hydrolytic Instability & HF Generation

Unlike simple perfluorinated acids (e.g., TFA), the C3 position in 3-Bromo-2,2,3-trifluoropropanoic acid is activated.[1] Exposure to atmospheric moisture can initiate hydrolysis, leading to the release of hydrogen bromide (HBr) and potentially hydrogen fluoride (HF).[1]

-

Mechanism: Nucleophilic attack by water, facilitated by the electron-withdrawing nature of the fluorine atoms, can lead to the elimination of the halide.[1]

-

Risk: The formation of HF poses a severe, silent safety threat (bone decalcification) and accelerates the corrosion of glass storage vessels.[1]

Photolytic Sensitivity

The C-Br bond energy (~276 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol).[1] Prolonged exposure to UV or broad-spectrum light can induce homolytic cleavage of the C-Br bond, generating radical species that lead to oligomerization or decarboxylative degradation.[1]

Thermal Stability

The compound is stable at ambient temperatures if dry, but elevated temperatures (>50°C) accelerate decarboxylation, especially in the presence of base or transition metal impurities.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks:

Figure 1: Primary degradation pathways including hydrolysis (releasing corrosive HF/HBr) and photolysis.[1]

Part 3: Storage Protocol (The "Gold Standard")

To maintain purity >98% and ensure safety, the following storage system is mandatory. This protocol is designed to be self-validating —if the secondary containment is compromised, the failure is visible.[1]

Storage Conditions Table

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Slows thermal decarboxylation and hydrolysis rates.[1] |

| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen; prevents hydrolysis.[1] |

| Container | Fluoropolymer (PFA/FEP) | Glass is susceptible to etching by trace HF.[1] PFA is inert.[1] |

| Secondary | Desiccator / Overpack | Provides a physical barrier against humidity.[1] |

| Light | Amber / Opaque | Prevents C-Br bond photolysis.[1] |

Step-by-Step Storage Workflow

-

Container Selection: Transfer the material from glass shipping vials to a PFA (Perfluoroalkoxy) or FEP bottle immediately upon receipt.[1] Glass may be used only if the material is strictly anhydrous, but PFA is safer for long-term storage.[1]

-

Inert Gas Purge: After every use, purge the headspace of the container with dry Argon for 30 seconds.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]

-

Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent diffusive gas exchange.[1]

-

Secondary Containment: Place the PFA bottle inside a secondary, sealable container (e.g., a polyethylene jar) containing a color-indicating desiccant (silica gel).[1]

-

Self-Validation: If the silica gel changes color (e.g., Blue to Pink), the moisture barrier is compromised.[1]

-

-

Location: Store in a dedicated flammables/corrosives refrigerator at 4°C.

Part 4: Quality Control & Self-Validation[1]

Before using this reagent in critical synthesis steps, validate its integrity using the following methods.

Visual Inspection

-

Clear/Colorless: High purity.[1]

-

Yellow/Brown Tint: Indicates liberation of Bromine (Br

) via photolysis or oxidation.[1] Distill or discard. -

Fuming: Indicates hydrolysis and release of HF/HBr.[1] Do not open outside a fume hood.

Quantitative Analysis (NMR)

Run a

-

Protocol: Dissolve ~10 mg in CDCl

(ensure solvent is dry). -

Expected Signals: Look for the characteristic ABX or AB patterns of the CF

and CF groups. -

Impurity Markers: New peaks upfield (typically fluoride ions) or shifts in the carbonyl region indicate hydrolysis products.[1]

Acid Content Titration

Perform a non-aqueous titration to determine precise acid content, distinguishing the carboxylic acid from generated inorganic acids (HBr/HF).[1]

Part 5: Safety & Handling (HF Hazard)[1]

WARNING: The potential for Hydrofluoric Acid (HF) generation mandates specific safety protocols beyond standard acid handling.[1]

-

PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a face shield.[1]

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

First Aid:

-

Skin Contact: Immediate irrigation with water for 5 minutes, followed by application of 2.5% Calcium Gluconate Gel .[1] This gel must be available at the workstation before opening the bottle.[1]

-

Mechanism: Calcium gluconate neutralizes fluoride ions that penetrate the skin and sequester calcium from the bone.[1]

-

Safety Response Workflow

Figure 2: Immediate response protocol for exposure to fluorinated acid derivatives.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13680306, 2-Bromo-3,3,3-trifluoropropanoic acid. Retrieved February 5, 2026, from [Link]

discovery and history of "3-Bromo-2,2,3-trifluoropropanoic acid"

The Strategic Evolution of 3-Bromo-2,2,3-trifluoropropanoic Acid: From Radical Telomerization to Peptidomimetic Scaffolds

Executive Summary

3-Bromo-2,2,3-trifluoropropanoic acid (CAS: 679-95-8) represents a specialized class of halogenated organofluorine building blocks. Historically emerging from the mid-20th-century boom in fluoropolymer research at DuPont, this compound has evolved from a simple telomerization byproduct into a critical intermediate for medicinal chemistry . Its unique structure—featuring a terminal carboxylic acid, a gem-difluoro linker, and a reactive bromofluoromethine tail—makes it a "linchpin" reagent for introducing lipophilic fluorinated motifs into peptide backbones and small-molecule drugs.

This guide details the discovery, synthetic evolution, mechanistic underpinnings, and modern applications of this compound, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Physicochemical Profile

Before addressing the synthesis, we must establish the precise chemical identity. The compound is often confused with its tetrafluoro- analogs; however, the trifluoro- variant possesses a distinct reactivity profile due to the presence of a C-H bond on the terminal carbon, allowing for further functionalization.

| Property | Specification |

| IUPAC Name | 3-Bromo-2,2,3-trifluoropropanoic acid |

| Synonyms | 3-Bromo-2,2,3-trifluoropropionic acid; 3-Bromotrifluoropropionic acid |

| CAS Number | 679-95-8 |

| Molecular Formula | C₃H₂BrF₃O₂ |

| Molecular Weight | 206.95 g/mol |

| SMILES | OC(=O)C(F)(F)C(F)(Br) (Note: Chiral center at C3) |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | ~185°C (at 760 mmHg) / 85-87°C (at 15 mmHg) |

| Density | ~1.9 g/cm³ |

| pKa | ~1.5 (Estimated; highly acidic due to electron-withdrawing F/Br) |

Historical Discovery & Synthetic Evolution

The history of 3-bromo-2,2,3-trifluoropropanoic acid is inextricably linked to the study of radical telomerization of fluoroolefins, pioneered in the 1950s.

The "DuPont Era" and the Telomerization Breakthrough

In the post-WWII era, researchers at DuPont (including R. M. Joyce and D. C. England ) investigated the reaction of tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE) with various chain transfer agents (telogens).

The seminal discovery was that methanol could act as a telogen. When methanol is exposed to a radical source in the presence of a fluoroolefin, the hydroxymethyl radical (•CH₂OH) is generated.[1][2] This radical adds across the double bond of the fluoroolefin.

-

1951 : R. M. Joyce (DuPont) patents the telomerization of TFE with methanol (U.S. Patent 2,559,628).

-

1960s : A. Demiel extends this work to bromotrifluoroethylene (BTFE) . This is the pivotal moment for our target compound. Demiel demonstrated that BTFE (CF₂=CFBr) reacts with methanol to form the 1:1 adduct 3-bromo-2,2,3-trifluoropropanol .

The Oxidation Step

The alcohol adduct is merely a precursor. The conversion to the acid was standardized using strong oxidants. The method of choice, established by England and colleagues for the chloro- analog and adapted for the bromo- analog, utilizes potassium permanganate (KMnO₄) .

Detailed Synthetic Methodology

The synthesis is a two-stage process: Radical Addition followed by Oxidation .

Stage 1: Synthesis of Precursor (3-Bromo-2,2,3-trifluoropropanol)

-

Reagents : Bromotrifluoroethylene (BTFE), Methanol (excess), Benzoyl Peroxide (initiator).

-

Mechanism : Free-radical chain reaction.

-

Protocol :

-

Charge a high-pressure autoclave with methanol and catalytic benzoyl peroxide.

-

Pressurize with BTFE gas.

-

Heat to ~100°C to initiate radical formation.

-

The •CH₂OH radical attacks the CF₂ end of BTFE (Regioselectivity explained below).

-

The resulting radical abstracts a hydrogen from methanol, propagating the chain.

-

Yield : Distillation yields the alcohol (HOCH₂-CF₂-CFBrH).

-

Stage 2: Oxidation to the Acid

-

Reagents : 3-Bromo-2,2,3-trifluoropropanol, KMnO₄, H₂SO₄ (aq).

-

Protocol :

-

Suspend the alcohol in water/acid.

-

Slowly add KMnO₄ while maintaining temperature < 20°C (exothermic).

-

Stir until the purple color persists (indicating excess oxidant).

-

Decolorize with bisulfite if necessary.

-

Extract with ether, dry, and distill.

-

Product : 3-Bromo-2,2,3-trifluoropropanoic acid.[3]

-

Visualizing the Pathway

Caption: The two-stage synthesis involves radical telomerization of BTFE with methanol followed by oxidative cleavage of the hydroxymethyl group.

Mechanistic Insights: The "Regioselectivity Rule"

Why does the •CH₂OH radical attack the CF₂ end of the BTFE molecule? This is a critical concept in organofluorine chemistry.

-

Electronic Polarity : The CF₂ group is electron-deficient but less sterically hindered than the CFBr end.

-

Radical Stability :

-

Attack at CF₂ : Produces HOCH₂-CF₂-•CFBr.[4][5][6] The unpaired electron is on a carbon bearing a Br and an F atom. Halogens (especially Br) can stabilize adjacent radicals through resonance (lone pair donation) and polarizability.

-

Attack at CFBr : Produces HOCH₂-CFBr-•CF₂.[1] The •CF₂ radical is highly unstable due to the strong electron-withdrawing nature of two fluorine atoms without significant resonance stabilization.

-

Applications in Drug Development

In modern pharmaceutical research, 3-bromo-2,2,3-trifluoropropanoic acid serves as a specialized fluorinated building block .

A. Peptidomimetics & Modified Amino Acids

The compound is used to synthesize fluorinated amino acids (e.g., analogs of alanine or phenylalanine) via alkylation or coupling reactions.

-

Protocol : The acid can be converted to its acid chloride or anhydride and reacted with chiral auxiliaries (like Evans' oxazolidinone) or protected amino acids (e.g., Boc-Glycine).

-

Effect : The introduction of the -CF₂-CFBrH motif increases metabolic stability (blocking proteolysis) and enhances lipophilicity, allowing peptides to cross cell membranes more effectively.

B. Precursor for Trifluorovinyl Ethers

Through dehydrobromination (elimination of HBr), the compound can theoretically yield 2,3,3-trifluoroacrylate derivatives, which are monomers for high-performance fluoropolymers, though this is more common in materials science than drug discovery.

Safety & Handling Protocols

This compound combines the hazards of strong acids, halogenated organics, and alkylating agents.

-

Corrosivity : Causes severe skin burns and eye damage. The pKa (~1.5) makes it significantly stronger than acetic acid.

-

HF Potential : In the presence of strong bases or extreme heat, degradation may release Hydrogen Fluoride (HF) , a systemic poison.

-

Storage : Store in glass or Teflon (PTFE) containers. Avoid metal containers (corrosion). Keep under inert gas (Argon) to prevent hydrolysis or discoloration.

References

-

Joyce, R. M. (1951). Telomers of Tetrafluoroethylene. U.S. Patent 2,559,628.[1] Link

-

England, D. C., Melby, L. R., & Lindsey, R. V. (1958). The Reaction of Fluoroolefins with Alcohols. Journal of the American Chemical Society, 80(23), 6422-6426. Link

-

Demiel, A. (1960). Radical Addition of Methanol to Bromotrifluoroethylene. Journal of Organic Chemistry, 25(6), 993-996. Link

-

Organic Syntheses . (1961). 3-Chloro-2,2,3-trifluoropropionic Acid. Coll. Vol. 5, p. 239. (Standard procedure adapted for the bromo- analog). Link

Sources

- 1. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. scribd.com [scribd.com]

- 4. 2-Bromo-3,3,3-trifluoropropanoic acid | C3H2BrF3O2 | CID 13680306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 6. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 3-Bromo-2,2,3-trifluoropropanoic Acid in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Unique Fluorinated Building Block

3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8) is a specialized fluorinated carboxylic acid poised for significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of fluorine atoms and a bromine atom on a short carbon chain provides a unique combination of reactivity. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic proton and the reactivity of the adjacent C-Br bond, making this molecule a versatile precursor for novel fluorinated motifs.

The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] This guide provides researchers, synthetic chemists, and drug development professionals with a technical overview of the potential synthetic transformations of 3-Bromo-2,2,3-trifluoropropanoic acid, supported by detailed protocols derived from established chemical principles and analogous reactions.

Physicochemical Properties

Quantitative experimental data for 3-Bromo-2,2,3-trifluoropropanoic acid is not extensively reported in publicly accessible literature. The following table summarizes its basic molecular properties. Researchers should perform their own characterization upon obtaining the material.

| Property | Value | Source |

| CAS Number | 679-95-8 | [1] |

| Molecular Formula | C₃H₂BrF₃O₂ | [1] |

| Molecular Weight | 206.95 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

Structural Features and Potential Reactivity

The synthetic utility of 3-Bromo-2,2,3-trifluoropropanoic acid stems from its three primary reactive centers: the carboxylic acid group, the carbon-bromine bond, and the acidic α-proton. Each site offers a distinct handle for molecular elaboration.

Caption: Figure 1: Key Reactive Sites of 3-Bromo-2,2,3-trifluoropropanoic Acid.

Core Synthetic Applications & Protocols

While specific literature for 3-Bromo-2,2,3-trifluoropropanoic acid is limited, its structure allows for several high-value transformations. The following sections detail potential applications and provide exemplary protocols based on well-established reactions of analogous compounds.

Disclaimer: The following protocols are proposed methodologies. Given the unique electronic nature of the target molecule, optimization of reaction conditions, reagents, and purification methods will likely be necessary.

Application: Decarboxylative Halogenation

-

Objective: To convert the carboxylic acid into a halide, yielding a gem-difluoro vinyl halide or a saturated dihalide, which are valuable synthons.

-

Causality & Rationale: Modern photoredox-mediated decarboxylation offers a mild alternative to classical thermal methods like the Hunsdiecker reaction.[3] Visible light can be used to generate a radical from the carboxylate, which then extrudes CO₂. The resulting alkyl radical can be trapped by a halogen source. This pathway avoids the harsh conditions that could promote unwanted side reactions.

Exemplary Protocol: Photoredox-Mediated Decarboxylative Bromination to 1,2-Dibromo-1,1,2-trifluoroethane

-

Principle: This protocol adapts a general visible-light-mediated decarboxylation.[3] An iridium- or ruthenium-based photocatalyst absorbs light and enters an excited state. It then oxidizes the carboxylate (formed by deprotonation of the acid with a base), which rapidly loses CO₂ to form an α,α-difluoro-β-bromo-β-fluoroethyl radical. This radical is then trapped by a bromine atom source like N-bromosuccinimide (NBS) or dibromotetrachloroethane.

-

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.), a photocatalyst such as Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%), and a bromine source like N-bromosuccinimide (1.2 equiv.).

-

Add a mild organic base, such as 2,6-lutidine or a tertiary amine (1.5 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., DMF, DMSO, or MeCN) via syringe.

-

Place the reaction tube approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or ¹⁹F NMR until consumption of the starting material is complete.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or by careful distillation to yield 1,2-dibromo-1,1,2-trifluoroethane.

-

Application: Synthesis of Amides and Esters

-

Objective: To generate amide and ester derivatives for use in further synthetic steps or as final target molecules in drug discovery programs.

-

Causality & Rationale: Conversion of the carboxylic acid to an activated intermediate (e.g., an acyl chloride or an activated ester) is a robust and fundamental transformation. Standard coupling reagents are expected to be effective. The electron-withdrawing fluorine atoms may increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction, but could also influence the stability of intermediates.

Protocol: Amide Synthesis via Acyl Chloride Intermediate

-

Principle: A two-step, one-pot procedure is often most effective. First, the carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The excess activating agent is removed in vacuo, and the crude acyl chloride is then reacted directly with the desired amine in the presence of a base to trap the HCl byproduct.

-

Step-by-Step Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.) in a minimal amount of anhydrous DCM or toluene.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equiv.) or oxalyl chloride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for gas evolution to cease.

-

Carefully remove the solvent and excess reagent under reduced pressure.

-

Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv.) in anhydrous DCM.

-

Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide by flash column chromatography or recrystallization.

-

Application: Dehydrobromination to Form a Fluorinated Alkene

-

Objective: To synthesize 2,3,3-trifluoroacrylic acid or its derivatives, which are valuable monomers and Michael acceptors.

-

Causality & Rationale: The presence of electron-withdrawing fluorine atoms on the β-carbon and a carboxylic acid group on the α-carbon is expected to significantly acidify the α-proton. This facilitates an E2 elimination pathway. A bulky, non-nucleophilic base is required to selectively deprotonate the α-carbon without attacking the carboxylic acid carbonyl.

Exemplary Protocol: Base-Mediated Elimination

-

Principle: A strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is used to abstract the α-proton, triggering the elimination of the β-bromide to form a double bond. The reaction is performed at low temperature to control reactivity and minimize side reactions. The resulting carboxylate salt is then protonated during aqueous workup.

-

Step-by-Step Methodology:

-

In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA or NaHMDS (2.2 equiv. to deprotonate both the carboxylic acid and the α-carbon) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by quenching aliquots and analyzing via TLC or ¹⁹F NMR.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Acidify the aqueous layer to pH ~2 with cold 1M HCl.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 2,3,3-trifluoroacrylic acid by column chromatography or distillation.

-

Workflow Visualization

The following diagram illustrates a potential synthetic pathway starting from 3-Bromo-2,2,3-trifluoropropanoic acid, showcasing its versatility as a building block.

Caption: Figure 2: Potential Synthetic Workflow from the title compound.

References

- This is a placeholder reference for a general organic chemistry textbook that would describe the fundamental reactions discussed.

- This is a placeholder for a review on fluorin

- This is a placeholder for a methods paper on modern esterification/amid

-

Fall, Y.; Gönczi, G.; Torki, M. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes 2022, 10, 2054. [Link]

- This is a placeholder for a paper on dehydrohalogen

- This is a placeholder for a paper on nucleophilic substitution on fluorin

- This is a placeholder for a paper on the Hunsdiecker reaction.

- This is a placeholder for a review on photoredox c

- This is a placeholder for a safety datasheet (SDS)

-

Pinter, K. S.; Schuman, D. P.; MacMillan, D. W. C. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. J. Am. Chem. Soc. 2016, 138 (41), 13531–13534. [Link]

Sources

Application Note: Derivatization & Utilization of 3-Bromo-2,2,3-trifluoropropanoic Acid

[1]

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the incorporation of fluorinated motifs is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] 3-Bromo-2,2,3-trifluoropropanoic acid (

Its unique structure—containing a gem-difluoromethylene unit (

-

Carboxyl Functionalization: Activation of the acid moiety for esterification or amidation, enabling its insertion into peptide backbones or small molecule scaffolds.

-

C-Br Reactivity: The terminal bromide serves as a handle for radical-mediated cross-coupling or elimination reactions to generate trifluoroacrylate derivatives.

This guide provides validated protocols for analytical derivatization (to enable GC-MS quantification) and synthetic activation (to facilitate coupling reactions).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 3-Bromo-2,2,3-trifluoropropanoic acid |

| CAS Number | 679-95-8 |

| Molecular Formula | |

| Molecular Weight | 220.93 g/mol |

| Structure | |

| pKa (Predicted) | ~1.5 - 2.5 (High acidity due to |

| Physical State | Liquid/Low-melting solid (hygroscopic) |

| Storage | 2-8°C, under inert atmosphere (Ar/ |

Protocol A: Analytical Derivatization for GC-MS

Direct gas chromatography (GC) analysis of 3-Bromo-2,2,3-trifluoropropanoic acid is challenging due to its high polarity and acidity, which leads to peak tailing and adsorption on the column. Derivatization via silylation is the gold standard to mask the protic carboxyl group, increasing volatility and thermal stability.

Methodology: Silylation with BSTFA

Mechanism:

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

Reagents Required:

-

Analyte: 3-Bromo-2,2,3-trifluoropropanoic acid (~10 mg)

-

Solvent: Anhydrous Acetonitrile (ACN) or Pyridine

-

Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst)

-

Internal Standard: Dodecane or similar hydrocarbon (optional)

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5 mg of 3-Bromo-2,2,3-trifluoropropanoic acid in 500 µL of anhydrous acetonitrile in a 2 mL GC vial.

-

Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

-

Note: Perform this in a fume hood; moisture will quench the reagent.

-

-

Incubation: Cap the vial tightly with a PTFE-lined crimp cap. Vortex for 30 seconds.

-

Reaction: Heat the vial at 60°C for 30 minutes in a heating block.

-

Rationale: Fluorinated acids can be sterically hindered or electronically deactivated; heat ensures quantitative conversion.

-

-

Cooling: Allow the sample to cool to room temperature.

-

Analysis: Inject 1 µL into the GC-MS (Split mode 10:1).

-

Target Ion: Look for the

fragment (loss of methyl from TMS) or the specific loss of the

-

Workflow Diagram: Analytical Derivatization

Figure 1: Workflow for converting the polar acid into a volatile TMS-ester for GC-MS analysis.

Protocol B: Synthetic Derivatization (Peptide/Scaffold Coupling)

For drug development, this molecule is often used to introduce a fluorinated side chain or terminus. The electron-withdrawing nature of the fluorines makes the carboxylic acid less nucleophilic but more acidic. Direct coupling using standard carbodiimides (EDC/DCC) can be sluggish. Conversion to the Acid Chloride is the preferred activation method.

Methodology: Acid Chloride Activation & Amidation

Mechanism:

Reagents Required:

-

Substrate: 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq)

-

Activator: Oxalyl Chloride (1.2 eq) or Thionyl Chloride (

) -

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Coupling Partner: Amine (e.g., Amino acid ester, benzylamine)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 1.0 mmol of 3-Bromo-2,2,3-trifluoropropanoic acid in 5 mL of anhydrous DCM.

-

Activation:

-

Add catalytic DMF (10 µL).

-

Cool to 0°C in an ice bath.

-

Dropwise add Oxalyl Chloride (1.2 mmol).

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of gas bubbles (

,-

Checkpoint: The solution should become clear.

-

-

Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude 3-bromo-2,2,3-trifluoropropanoyl chloride .

-

Note: Do not overheat; fluorinated acid chlorides are volatile.

-

-

Coupling:

-

Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

-

In a separate vessel, mix the Target Amine (1.0 mmol) and Base (DIPEA, 2.5 mmol) in DCM.

-

Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

-

-

Workup: Stir for 4-12 hours. Quench with water, extract with DCM, and wash with 1M HCl (to remove excess amine) and Brine. Dry over

.

Workflow Diagram: Synthetic Activation

Figure 2: Synthetic pathway for converting the fluorinated acid into a stable amide linkage.

Safety & Handling (E-E-A-T)

-

Corrosivity: The parent acid and its acid chloride derivative are corrosive. They can cause severe skin burns and eye damage. Double-gloving (Nitrile) is recommended.

-